8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline
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Overview
Description
8,8-Dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a dioxino ring fused to an isoquinoline core, with additional phenyl and dimethyl substituents
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific molecular pathways.
Industry: Its chemical properties may be exploited in the development of new materials or as intermediates in chemical manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline typically involves multi-step organic reactions. One common method involves the reaction of (2Z,5Z)-1-aryl-3-hydroxy-5-[3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]pent-2-ene-1,4-diones with o-phenylenediamine and hydrazine . This reaction proceeds under specific conditions to yield the desired compound with high purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different isoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce different isoquinoline analogs.
Mechanism of Action
The mechanism by which 8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes or receptors, through binding to specific active sites. The pathways involved may include modulation of signal transduction or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
8,8-Dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one: This compound shares a similar dioxino ring structure but differs in its overall framework and substituents.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Another compound with a similar phenyl and dimethyl substitution pattern but a different core structure.
Uniqueness
8,8-Dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline is unique due to its specific combination of a dioxino ring fused to an isoquinoline core, along with phenyl and dimethyl groups
Properties
IUPAC Name |
8,8-dimethyl-6-phenyl-3,9-dihydro-2H-[1,4]dioxino[2,3-g]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-19(2)12-14-10-16-17(22-9-8-21-16)11-15(14)18(20-19)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMQFIPYUKDJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC3=C(C=C2C(=N1)C4=CC=CC=C4)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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